molecular formula C7H12O3 B2495400 2-(2-Methyloxolan-2-yl)acetic acid CAS No. 1892926-63-4

2-(2-Methyloxolan-2-yl)acetic acid

Cat. No.: B2495400
CAS No.: 1892926-63-4
M. Wt: 144.17
InChI Key: FKCOAUUNSXDIGB-UHFFFAOYSA-N
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Description

2-(2-Methyloxolan-2-yl)acetic acid is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as methyltetrahydrofuran-2-yl) acetic acid and is a colorless liquid with a molecular weight of 144.17 g/mol.

Scientific Research Applications

Catalyst Design for Synthesis Processes

In the synthesis of compounds with specific fragrances or industrial applications, solid catalysts play a critical role. For example, the synthesis of compounds with a blossom orange scent involves acetalization reactions where the textural properties of the catalyst, such as crystal size and hydrophobicity, significantly influence the reaction outcome. This highlights the importance of designing catalysts with optimal properties for specific synthetic applications (Climent, Velty, & Corma, 2002).

Renewable Chemical Sources and Environmental Applications

Glycerol, a byproduct of biodiesel production, can be converted into valuable chemicals through condensation reactions. Studies have focused on using solid acids as heterogeneous catalysts to transform glycerol into potential novel platform chemicals. This research underscores the role of sustainable chemistry in utilizing renewable resources and addressing environmental concerns (Deutsch, Martin, & Lieske, 2007).

Asymmetric Synthesis in Drug Development

The asymmetric synthesis of 1,2-dioxolane-3-acetic acids demonstrates the potential for creating enantiomerically enriched compounds. This approach is crucial for the development of pharmaceuticals, where the synthesis and configurational assignment of complex molecules like plakinic acid A are of interest. The methodology allows for the production of compounds with specific stereochemistry, which is vital for drug efficacy and safety (Dai, Trullinger, Liu, & Dussault, 2006).

Material Science and Polymer Chemistry

The synthesis and characterization of polymers derived from oleochemicals are explored for applications in surfactants and other industrial products. Research into the selectivity of acid-catalyzed reactions to produce specific ketal (acetal) structures from epoxidized methyl oleate highlights the potential for developing new materials from renewable sources (Doll & Erhan, 2008).

Atmospheric Chemistry and Environmental Impact

The study of the oxidation of acetic acid and methylglyoxal in aqueous phases provides insights into the formation of secondary organic aerosol (SOA) precursors. Understanding the chemical pathways and products of these reactions is essential for modeling the impact of organic compounds on atmospheric chemistry and climate change (Tan, Lim, Altieri, Seitzinger, & Turpin, 2012).

Safety and Hazards

The safety information for 2-(2-Methyloxolan-2-yl)acetic acid includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

Future Directions

2-Methyloxolane (2-MeOx) is being studied as a sustainable lipophilic solvent to substitute hexane for green extraction of natural products . All the reported applications have shown that 2-MeOx is an environmentally and economically viable alternative to conventional petroleum-based solvents for extraction of lipophilic foodstuff and natural products .

Mechanism of Action

Properties

IUPAC Name

2-(2-methyloxolan-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-7(5-6(8)9)3-2-4-10-7/h2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKCOAUUNSXDIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCO1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1892926-63-4
Record name 2-(2-methyloxolan-2-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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